Bis(pyridin-1-ium-1-yl)iodanuide
Description
Bis(pyridin-1-ium-1-yl)iodanuide is a cationic iodine complex featuring two pyridinium ligands coordinated to a central iodine atom in a -1 oxidation state. The compound belongs to the iodonium salt family, characterized by hypervalent iodine centers stabilized by electron-donating groups. Its structure comprises two planar pyridinium rings symmetrically bonded to the iodine atom, forming a linear geometry.
Properties
Molecular Formula |
C10H10IN2+ |
|---|---|
Molecular Weight |
285.10 g/mol |
IUPAC Name |
1-pyridin-1-ium-1-yliodanuidylpyridin-1-ium |
InChI |
InChI=1S/C10H10IN2/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H/q+1 |
InChI Key |
BQYJZRLZAKJMMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)[I-][N+]2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(pyridin-1-ium-1-yl)iodanuide can be prepared by reacting iodine with pyridine in the presence of silver tetrafluoroborate supported on silica gel . The reaction conditions typically involve:
Reactants: Iodine, pyridine, and silver tetrafluoroborate.
Solvent: Silica gel.
Temperature: Room temperature.
Reaction Time: Several hours until the reaction is complete.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: To accommodate the increased volume of reactants.
Controlled Environment: To ensure consistent quality and yield.
Purification Steps: Including filtration and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Bis(pyridin-1-ium-1-yl)iodanuide undergoes various types of chemical reactions, including:
Oxidation: It acts as a mild oxidizing agent.
Substitution: It is used for the selective iodination of phenolic groups.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: Involve the use of this compound in the presence of a suitable solvent like acetonitrile.
Major Products:
Oxidation Products: Include iodinated phenolic compounds.
Substitution Products: Include selectively iodinated organic molecules.
Scientific Research Applications
Bis(pyridin-1-ium-1-yl)iodanuide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent for selective iodination and oxidation reactions.
Biology: Employed in the synthesis of iodinated biomolecules.
Medicine: Utilized in the development of iodinated pharmaceuticals.
Industry: Applied in the production of iodinated compounds for various industrial processes.
Mechanism of Action
The mechanism of action of Bis(pyridin-1-ium-1-yl)iodanuide involves the transfer of iodine to the target molecule. The molecular targets include phenolic groups in organic molecules. The pathways involved in this process include:
Iodine Transfer: The iodine atom is transferred from this compound to the phenolic group.
Formation of Iodinated Product: The phenolic group is selectively iodinated, resulting in the formation of the desired product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis(2,4,6-trimethylpyridin-1-ium-1-yl)iodanuide
This methyl-substituted analog (C₁₆H₂₂IN₂, MW 369.27 g/mol) shares the core iodonium structure but includes methyl groups at the 2, 4, and 6 positions of the pyridinium rings. Key differences include:
- Molecular Weight and Substituents: Methyl groups increase molecular weight by ~86 g/mol compared to the non-methylated parent compound (hypothetical MW ~283.11 g/mol for C₁₀H₁₀IN₂).
- Solubility : The trimethyl derivative exhibits enhanced solubility in organic solvents (e.g., DMF, acetonitrile) due to increased hydrophobicity from methyl groups .
Cobalt(II) Coordination Polymer with Pyridinium-Based Ligands
The cobalt complex described in ([Co(C₃₄H₃₄N₄O₁₀)], MW 761.64 g/mol) incorporates pyridinium-acetate ligands but differs fundamentally in structure and application:
- Coordination Geometry : The Co(II) ion adopts a distorted octahedral geometry, contrasting with the linear geometry of iodanuide salts.
- Functionality : This complex forms 1D coordination polymers stabilized by hydrogen bonding and π-π interactions, enabling applications in porous materials or catalysis .
- Solubility : Lower solubility in common solvents compared to iodanuide salts due to its polymeric nature.
Other Iodonium Salts
These typically exhibit:
- Higher Reactivity : Due to stronger electron-withdrawing counterions (e.g., triflate).
- Broader Applications : Used as photoinitiators or arylating agents in cross-coupling reactions.
Comparative Data Table
*Hypothetical data inferred from structural analogs.
Research Findings and Trends
- Substituent Effects : Methyl groups on pyridinium ligands enhance steric protection and solubility but reduce electrophilicity at the iodine center compared to unsubstituted analogs .
- Structural Versatility : Pyridinium-based iodanuides can be tailored for specific reactivity by modifying counterions (e.g., PF₆⁻ vs. BF₄⁻) or ligand substituents.
- Crystallographic Insights : Tools like SHELXL and SHELXS (–3) are critical for resolving hypervalent iodine geometries and coordination polymer networks .
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